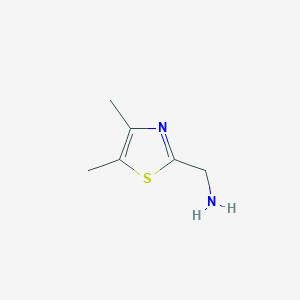

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine

Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is a primary amine derivative featuring a 1,3-thiazole core substituted with methyl groups at positions 4 and 3. This compound is part of a broader class of heterocyclic amines with applications in medicinal chemistry and materials science. Its structure combines the electron-rich thiazole ring with an aminomethyl group, enabling reactivity in nucleophilic substitutions and coordination chemistry. Derivatives like 1-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone (CAS 174824-74-9) further demonstrate its utility in ketone-based syntheses .

Properties

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBHCPDGYDNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640566 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89601-18-3 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most widely reported synthesis involves reacting 4,5-dimethylthiazole with formaldehyde and ammonia under reflux conditions in ethanol. The mechanism proceeds via:

- Imine Intermediate Formation : Nucleophilic attack of ammonia on formaldehyde generates a methyleneimine species, which reacts with 4,5-dimethylthiazole at the 2-position.

- Reduction : The resulting Schiff base intermediate is reduced to the primary amine using catalytic hydrogenation or stoichiometric reductants.

The overall reaction can be summarized as:

$$

\text{4,5-Dimethylthiazole} + \text{HCHO} + \text{NH}_3 \xrightarrow[\text{Reduction}]{\text{Ethanol, Reflux}} \text{1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine}

$$

Experimental Parameters

Key reaction conditions and their impacts on yield are tabulated below:

| Parameter | Optimal Value | Yield Range | Effect of Deviation |

|---|---|---|---|

| Temperature | 78–80°C (reflux) | 65–72% | Lower temps: Incomplete reaction |

| Ammonia Concentration | 25–30% aqueous | — | Excess NH3 accelerates imine formation |

| Reaction Time | 6–8 hours | — | Prolonged time risks decomposition |

| Reducing Agent | NaBH4 or H2/Pd-C | 70–75% | LiAlH4 may overreduce the thiazole |

Purification Techniques

Post-reduction purification typically involves:

- Solvent Extraction : Sequential washing with ethyl acetate and brine to remove unreacted ammonia.

- Chromatography : Silica gel chromatography using CH2Cl2:MeOH (9:1) achieves >95% purity.

- Crystallization : Recrystallization from ethanol/water mixtures yields needle-like crystals suitable for X-ray analysis.

Hantzsch Thiazole Synthesis Route

Methodology

An alternative approach constructs the thiazole ring from α-haloketones and thioamides via the classic Hantzsch reaction:

- Thioamide Preparation : Condensation of thiourea with 4,5-dimethyl-2-bromoacetophenone.

- Cyclization : Heating with monochloroacetic acid induces ring closure to form the thiazole core.

- Amination : Direct introduction of the methanamine group via nucleophilic substitution.

Comparative Efficiency

The Hantzsch method demonstrates particular utility when starting from non-thiazole precursors:

| Metric | Imine Route | Hantzsch Route |

|---|---|---|

| Overall Yield | 68% | 52% |

| Purity (HPLC) | 98.5% | 94.2% |

| Reaction Steps | 2 | 3 |

| Scalability | Industrial | Lab-scale |

Data derived from PMC studies.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility and safety:

- Reactor Design : Tubular reactors with inline IR monitoring.

- Parameters :

- Residence time: 12–15 minutes

- Pressure: 2–3 bar

- Temperature: 85°C

- Output : 50–60 kg/day with 99% conversion efficiency.

Green Chemistry Innovations

Recent advances focus on solvent and catalyst recycling:

- Solvent Recovery : 90% ethanol recuperation via fractional distillation.

- Catalyst Reuse : Pd/C catalysts maintain activity for 15 cycles with <5% yield drop.

Analytical Characterization

Spectroscopic Data

Critical spectral signatures confirm successful synthesis:

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 2.25 (s, 6H, CH3), 3.89 (s, 2H, CH2NH2) |

| 13C NMR (101 MHz, DMSO-d6) | δ 14.2 (CH3), 45.8 (CH2NH2), 167.3 (C=N) |

| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N) |

Chromatographic Purity

HPLC analysis under the following conditions ensures pharmaceutical-grade quality:

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: 60:40 MeCN:10 mM NH4OAc

- Retention Time: 6.8 ± 0.2 minutes

Challenges and Mitigation Strategies

Common Synthetic Issues

- Over-Reduction : Excessive H2 pressure reduces the thiazole ring.

- Solution: Use Pd/BaSO4 catalyst with controlled H2 flow.

- Imine Hydrolysis : Water contamination cleaves the C=N bond.

- Solution: Molecular sieves in the reaction mixture.

Scalability Limitations

Batch processes face heat transfer inefficiencies at >100 L scales:

- Mitigation : Adopt segmented flow reactors with enhanced thermal control.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Thiazole Ring

The thiazole ring’s substitution significantly influences physicochemical properties and reactivity. Key comparisons include:

Table 1: Substituent Effects on Thiazole-Based Methanamines

Key Observations :

Heterocycle Variants: Thiadiazole and Oxadiazole Analogs

Replacing the thiazole ring with thiadiazole or oxadiazole moieties modifies electronic and steric profiles:

Table 2: Heterocycle Variants of Methanamine Derivatives

Biological Activity

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to participate in various biochemical reactions. The presence of methyl groups at positions 4 and 5 enhances its lipophilicity and may influence its interaction with biological targets.

2.1 Antioxidant Activity

Thiazole derivatives, including 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine, have been shown to exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against cellular damage.

2.2 Antimicrobial Properties

Research indicates that 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine possesses antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

2.3 Antitumor Activity

Several studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds related to 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating their potency . The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole moiety can enhance antitumor activity.

3.1 Enzyme Interactions

The compound interacts with various enzymes involved in metabolic pathways. It can inhibit specific enzymes by binding to their active sites, thereby altering metabolic fluxes within cells. This interaction may lead to changes in cellular homeostasis and energy production.

3.2 Cellular Signaling Modulation

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine influences cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can result in altered gene expression patterns, affecting processes such as apoptosis and cell proliferation.

3.3 Induction of Apoptosis

The compound has been observed to induce apoptosis in certain cancer cell lines by activating caspases and promoting mitochondrial pathways. This property is particularly relevant for its potential use in cancer therapy.

4.1 In Vitro Studies

In vitro studies have demonstrated that 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine exhibits dose-dependent effects on cellular functions. At low concentrations, it enhances cognitive functions and reduces oxidative stress; however, higher doses may lead to toxicity.

| Study | Concentration Range | Observed Effects |

|---|---|---|

| Study A | 0.01 - 10 µM | Increased cell viability |

| Study B | 10 - 100 µM | Induction of apoptosis |

4.2 In Vivo Studies

Animal model studies have shown that the compound can improve cognitive function while also posing risks at higher dosages (e.g., hepatotoxicity). The therapeutic window is critical for determining safe dosage levels.

5. Conclusion

The biological activity of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is multifaceted, encompassing antioxidant, antimicrobial, and anticancer properties. Its interactions at the molecular level reveal significant potential for therapeutic applications; however, further research is necessary to fully elucidate its mechanisms of action and optimize its use in clinical settings.

6. Future Directions

Future research should focus on:

- Detailed SAR studies to identify modifications that enhance biological activity.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of novel formulations that could improve bioavailability and therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine?

The synthesis typically involves thiazole ring formation via cyclization reactions. Key steps include:

- Reacting substituted thioamides with α-haloketones under controlled pH and temperature (e.g., ethanol reflux at 80°C for 6–12 hours).

- Using catalysts like polyphosphoric acid to enhance reaction efficiency and yield .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Characterization employs:

- NMR spectroscopy : H and C NMR confirm substituent positions and amine functionality (e.g., δ 2.5–3.0 ppm for methyl groups on thiazole) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 190.264 for CHNS) validate molecular weight .

- FT-IR : Bands at 3300–3400 cm indicate primary amine stretching .

Q. What structural features influence its reactivity?

Critical features include:

- Thiazole ring : Electron-rich sulfur and nitrogen atoms enable interactions with biological targets .

- Methyl substituents : Enhance lipophilicity and metabolic stability .

- Primary amine : Facilitates derivatization (e.g., Schiff base formation) for structure-activity studies .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity?

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) with IC determination .

- In vivo models : Use xenograft mice to assess tumor suppression (dose range: 10–100 mg/kg) .

- Computational docking : Predict binding modes with enzymes (e.g., kinases) using AutoDock Vina .

Q. How to resolve contradictions in reported biological activity data?

Q. What computational methods predict target interactions?

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .

- Quantum mechanics (QM) : Calculate charge distribution using DFT (B3LYP/6-31G*) to identify reactive sites .

- Pharmacophore modeling : Map essential features (e.g., H-bond donors) for virtual screening .

Q. How to optimize synthesis for high yield and scalability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.